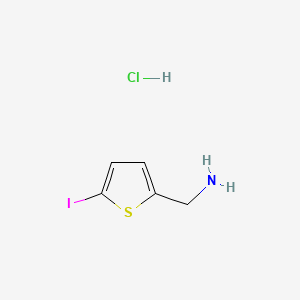![molecular formula C10H17NO6S B6608096 3-[(tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-2-carboxylic acid CAS No. 2839138-46-2](/img/structure/B6608096.png)
3-[(tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-2-carboxylic acid (TBCT) is an organic compound with a unique structure. It is a versatile compound that has a wide range of applications in the fields of organic synthesis and scientific research. TBCT is a synthetic compound that has been used in a variety of research applications, including the synthesis of novel compounds, the study of biochemical and physiological effects, and the development of new lab experiments.
Scientific Research Applications
3-[(tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-2-carboxylic acid has been used extensively in the field of scientific research. It has been used in the synthesis of novel compounds, the study of biochemical and physiological effects, and the development of new lab experiments. This compound has been used to study the effects of various drugs on the body, as well as to develop new drugs. It has also been used to study the effects of different hormones on the body, as well as to develop new hormones. Additionally, this compound has been used to study the effects of various enzymes on the body, as well as to develop new enzymes.
Mechanism of Action
The mechanism of action of 3-[(tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-2-carboxylic acid is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical reactions. Additionally, this compound has been shown to bind to certain proteins, which can lead to the inhibition of certain physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit certain enzymes, which can lead to the inhibition of certain biochemical reactions. Additionally, this compound has been shown to bind to certain proteins, which can lead to the inhibition of certain physiological processes. This compound has also been shown to have anti-inflammatory and anti-cancer effects, as well as to be an effective antioxidant.
Advantages and Limitations for Lab Experiments
3-[(tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-2-carboxylic acid has several advantages for use in lab experiments. It is a versatile compound that can be used for a wide range of research applications. Additionally, it is relatively easy to synthesize and can be isolated by column chromatography. However, this compound is a synthetic compound and can be toxic if not handled properly. Additionally, it can be difficult to control the concentration of this compound in a lab experiment.
Future Directions
There are several potential future directions for the use of 3-[(tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-2-carboxylic acid. One potential direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research could be done to investigate the mechanism of action of this compound and identify new potential applications for this compound. Additionally, further research could be done to investigate the toxicity of this compound and develop methods to reduce its toxicity. Finally, further research could be done to develop methods to control the concentration of this compound in a lab experiment.
Synthesis Methods
3-[(tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-2-carboxylic acid is synthesized by a two-step reaction involving the reaction of 2-chloro-1,2-dioxo-1lambda6,3-thiazinane-2-carboxylic acid (CDTC) with tert-butyl bromide in a solvent, followed by a dehydration reaction with phosphorus oxychloride. The reaction is carried out in an inert atmosphere, and the product is isolated by column chromatography.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1,3-thiazinane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6S/c1-10(2,3)17-9(14)11-5-4-6-18(15,16)7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLZHKIGAANONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCS(=O)(=O)C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid](/img/structure/B6608018.png)


![2-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B6608057.png)

![3-(bromomethyl)bicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B6608080.png)


![methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate dihydrochloride](/img/structure/B6608095.png)
![7-tert-butyl 1-methyl 5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1,7-dicarboxylate](/img/structure/B6608104.png)
![tert-butyl N-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamate hydrochloride](/img/structure/B6608110.png)
![rac-(1R,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6608120.png)

![4-phenyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B6608130.png)
